molecular formula C10H16O3 B1589909 Ethyl 2-(4-oxocyclohexyl)acetate CAS No. 58012-34-3

Ethyl 2-(4-oxocyclohexyl)acetate

Cat. No.: B1589909
CAS No.: 58012-34-3
M. Wt: 184.23 g/mol
InChI Key: XHNJFNLTFMAPQB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxocyclohexyl)acetate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-oxocyclohexyl)acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H16O3C_{10}H_{16}O_3. Its structure features a cyclohexyl ring with a ketone and an ester functional group, which contribute to its reactivity and potential biological effects. The compound is characterized by:

  • Molecular Weight : 184.23 g/mol
  • Boiling Point : Not specified
  • Solubility : High solubility in organic solvents, which may enhance its bioavailability.

The biological activity of this compound is thought to arise from its interactions with various biomolecules. The presence of the ketone group allows for potential hydrogen bonding and hydrophobic interactions with protein targets, while the ethyl ester group may influence its lipophilicity and membrane permeability.

Potential Mechanisms Include:

  • Enzyme Inhibition : Similar compounds have shown activity as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase.
  • Receptor Modulation : Its structural similarity to known bioactive compounds suggests potential interactions with various receptors, influencing signaling pathways.

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several areas of potential therapeutic application:

  • Anti-inflammatory Properties : Initial studies indicate that similar compounds exhibit significant anti-inflammatory effects by inhibiting key enzymes in inflammatory pathways.
  • Antioxidant Activity : Compounds with similar structures have been reported to possess antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Potential : Some derivatives have demonstrated anticancer activity, suggesting that this compound may also have applications in oncology .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key features:

Compound NameMolecular FormulaKey Features
This compoundC₁₀H₁₆O₃Ketone and ester functionalities; potential anti-inflammatory activity
Mthis compoundC₉H₁₄O₃Increased lipophilicity; studied for anti-inflammatory effects
CyclohexanoneC₆H₁₂OSimple ketone; serves as a precursor

Case Studies and Research Findings

Recent studies have explored the biological impact of similar compounds, providing insights into their therapeutic potential:

  • In Vitro Studies : Research has shown that related esters can effectively reduce inflammation in cellular models by inhibiting lipoxygenase activity.
  • Animal Models : Efficacy tests in animal models have demonstrated significant reductions in inflammatory markers following treatment with structurally related compounds .
  • Pharmacokinetics : Studies indicate favorable absorption characteristics for this compound, suggesting good bioavailability and distribution within biological systems .

Properties

IUPAC Name

ethyl 2-(4-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNJFNLTFMAPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506223
Record name Ethyl (4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58012-34-3
Record name Ethyl (4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(4-oxocyclohexyl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (from Step 1, Example 77, 4.71 g, 19.44 mmol) in acetonitrile (45 mL) was added 6N HCl aqueous solution (45 mL). The resulting mixtures was stirred at rt for 2 h and neutralized with solid NaHCO3 to pH 8, extracted with EtOAc. The organic phase was washed with brine, dried over Na2SO4. Filtration and evaporation to dryness gave the ketone product as colorless oil (2.97 g, 78.1%).
Quantity
4.71 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78.1%

Synthesis routes and methods II

Procedure details

50 ml of a 1N aqueous solution of hydrochloric acid was added to a solution of 5.0 g of ethyl 4-oxocyclohexylacetate ethylene acetal, as obtained in Example 58, in 50 ml of acetone. The reaction mixture was stirred for 10 minutes at room temperature, neutralized by the addition of a saturated aqueous solution of sodium hydrogencarbonate, and then concentrated by evaporation under reduced pressure. The resulting residue was extracted with ethyl acetate. The organic extract was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated by evaporation under reduced pressure. The resulting residue was subjected to column chromatography using 100 g of silica gel with a 4:1 v/v mixture of hexane and ethyl acetate as the eluent, to yield 3.9 g of the title compound as an oil.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-oxocyclohexylacetate ethylene acetal
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(4-oxocyclohexyl)acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.